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molecular formula C8H11ClO B092743 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one CAS No. 17530-69-7

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B092743
M. Wt: 158.62 g/mol
InChI Key: PJYTYJGMJDIKEJ-UHFFFAOYSA-N
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Patent
US04102896

Procedure details

A mixture of dimedone (50.0 g), phosphorus pentachloride (34.25 g) and dry chloroform (400 ml) was heated at the reflux temperature for a period of 2.5 hours, after which it was kept at the ambient temperature for 18 hours. After removal of the chloroform by evaporation under reduced pressure, the residue was mixed with water and ice and extracted with diethyl ether (3 × 100 ml). The combined ethereal extracts were washed with dilute potassium hydroxide and with water. The combined washings were extracted with fresh ether and these extracts combined with the washed ethereal extracts, and the whole dried over anhydrous magnesium sulphate. The ethereal extract was concentrated by evaporation under reduced pressure, and the residual oil purified by distillation to yield 3-chloro-5,5-dimethylcyclohex-2-enone, b.p. 94° C./15 mm Hg. The infra-red spectrum (liquid film) showed main absorption bands at 3000, 1700, 1620, 1360, 1310, 1160, 1010, 910 and 850 cm-1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1.P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C(Cl)(Cl)Cl>[Cl:12][C:7]1[CH2:9][C:2]([CH3:10])([CH3:1])[CH2:3][C:4](=[O:5])[CH:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
34.25 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at the reflux temperature for a period of 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After removal of the chloroform
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was mixed with water and ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3 × 100 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with dilute potassium hydroxide and with water
EXTRACTION
Type
EXTRACTION
Details
The combined washings were extracted with fresh ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the whole dried over anhydrous magnesium sulphate
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil purified by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(CC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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